N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
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Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the reagents and conditions that cause it to undergo chemical changes, and the products that result from these reactions.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting and boiling points, solubility in various solvents, stability under different conditions, and its reactivity with common chemical reagents.Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been explored for their antimalarial properties. Studies have demonstrated that certain quinoline compounds exhibit high activity against Plasmodium berghei infections in mice, suggesting potential for clinical trials in humans. These compounds have shown excellent activity against resistant strains of parasites and in primate models, with pharmacokinetic properties allowing for extended protection against infection after oral administration (Werbel et al., 1986).
Chemosensors for Metal Ions
Quinoline derivatives have been utilized as chemosensors for detecting metal ions, such as zinc, in living cells and aqueous solutions. These sensors show significant fluorescence enhancement in the presence of Zn2+, demonstrating their potential as practical systems for monitoring metal concentrations in biological and environmental samples (Park et al., 2015).
Structural Studies and Co-crystal Formation
Research on quinoline derivatives has also extended to their structural aspects, including the formation of co-crystals and salts with aromatic diols. These studies contribute to understanding the molecular interactions and structural properties of quinoline compounds, which could be relevant for designing new materials and pharmaceuticals (Karmakar et al., 2009).
Antiviral and Anticancer Properties
Quinoline derivatives have shown promise in antiviral and anticancer research. Some compounds have been synthesized and tested for their activity against viruses and cancer cells, offering a foundation for developing new therapeutic agents (Luo et al., 2012).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, such as toxicity, flammability, or reactivity. It also includes recommended safety precautions and procedures for safe handling and disposal.
Future Directions
This involves speculating on potential future research directions. For a new compound, this could involve further studies to fully characterize its properties, investigations into potential applications, or research into similar compounds.
Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, it would be necessary to consult a variety of scientific literature and databases, which may not be feasible in this format. If you have specific questions about certain aspects of the compound, I would be happy to try to help answer those.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4/c1-17-5-7-21(8-6-17)29-15-19-11-18-12-24-25(35-10-9-34-24)14-23(18)31(27(19)33)16-26(32)30-22-4-2-3-20(28)13-22/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYVFMTQVLEJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)F)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide |
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